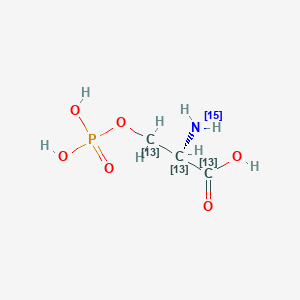

O-Phospho-L-serine-13C3,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H8NO6P |

|---|---|

Molecular Weight |

189.04 g/mol |

IUPAC Name |

(2S)-2-(15N)azanyl-3-phosphonooxy(1,2,3-13C3)propanoic acid |

InChI |

InChI=1S/C3H8NO6P/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1/i1+1,2+1,3+1,4+1 |

InChI Key |

BZQFBWGGLXLEPQ-UVYXLFMMSA-N |

Isomeric SMILES |

[13CH2]([13C@@H]([13C](=O)O)[15NH2])OP(=O)(O)O |

Canonical SMILES |

C(C(C(=O)O)N)OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to O-Phospho-L-serine-¹³C₃,¹⁵N for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of O-Phospho-L-serine-¹³C₃,¹⁵N, a stable isotope-labeled compound crucial for quantitative proteomics and metabolomics. It details the molecule's properties, its central role as an internal standard in mass spectrometry, experimental methodologies for its use, and its biological significance.

Introduction

O-Phospho-L-serine (L-SOP) is a critical intermediate metabolite in the primary cellular pathway for de novo biosynthesis of L-serine.[1] It also functions as an endogenous agonist for group III metabotropic glutamate (B1630785) receptors (mGluRs), highlighting its role in neurotransmission.[2][3][4] O-Phospho-L-serine-¹³C₃,¹⁵N is the isotopically labeled analogue of L-SOP, incorporating three Carbon-13 atoms and one Nitrogen-15 atom. This labeling renders the molecule chemically identical to its endogenous counterpart but mass-shifted, making it an ideal internal standard for precise and accurate quantification in complex biological samples using mass spectrometry or nuclear magnetic resonance (NMR).[2][5] Its application is fundamental in studies requiring exact measurement of phosphorylation events or metabolic flux.

Physicochemical Properties and Data

The introduction of stable isotopes results in a defined mass shift, which is the basis for its utility in quantitative analysis. The key properties of O-Phospho-L-serine-¹³C₃,¹⁵N are summarized below.

| Property | Value | Reference |

| Synonyms | L-Serine O-phosphate-¹³C₃,¹⁵N; L-SOP-¹³C₃,¹⁵N | [2] |

| Molecular Formula | ¹³C₃H₈¹⁵NO₆P | Calculated |

| Monoisotopic Mass | 189.0149 g/mol | Calculated |

| Mass Shift (vs. Unlabeled) | +4 Da (3 x ¹³C, 1 x ¹⁵N) | |

| Isotopic Enrichment | Typically ≥98 atom % for ¹³C and ¹⁵N | [6] |

| Appearance | White to off-white solid | [7] |

| Storage Conditions | Store at -20°C for short-term (1 month) or -80°C for long-term (6 months), sealed and protected from moisture. | [2] |

Core Application: Stable Isotope Dilution Mass Spectrometry

The primary application of O-Phospho-L-serine-¹³C₃,¹⁵N is as an internal standard in Stable Isotope Dilution (SID) Liquid Chromatography-Mass Spectrometry (LC-MS) workflows. This technique is a gold standard for absolute quantification of molecules in complex mixtures like cell lysates or plasma.

The workflow involves adding a known quantity of the "heavy" labeled standard (O-Phospho-L-serine-¹³C₃,¹⁵N) to a biological sample containing the "light" endogenous analyte. The heavy and light compounds co-elute during chromatography but are distinguished by the mass spectrometer due to their mass difference. The ratio of the signal intensities of the heavy and light forms allows for precise calculation of the concentration of the endogenous O-Phospho-L-serine, correcting for sample loss during preparation and variations in ionization efficiency.[8]

General Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for quantifying O-Phospho-L-serine in a biological sample using O-Phospho-L-serine-¹³C₃,¹⁵N as an internal standard.

Detailed Experimental Protocol: Quantification in Cell Lysates

This protocol provides a generalized methodology for the quantification of endogenous O-Phospho-L-serine. Optimization is required for specific cell types and instrumentation.

4.1 Materials and Reagents

-

O-Phospho-L-serine-¹³C₃,¹⁵N (Internal Standard)

-

Cell culture reagents

-

Phosphate-buffered saline (PBS), ice-cold

-

Extraction Solvent: 80:20 Methanol:Water (v/v), pre-chilled to -80°C

-

LC-MS grade water and acetonitrile

-

Formic acid

4.2 Sample Preparation

-

Cell Lysis: Harvest cultured cells and wash twice with ice-cold PBS. Lyse the cell pellet by adding the pre-chilled extraction solvent.

-

Internal Standard Spiking: Add a known concentration of O-Phospho-L-serine-¹³C₃,¹⁵N to the lysate. The amount should be comparable to the expected endogenous concentration.

-

Protein Precipitation: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 30 minutes to facilitate protein precipitation.

-

Clarification: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Sample Collection: Carefully collect the supernatant containing the metabolites and transfer to a new tube for LC-MS analysis.

4.3 LC-MS/MS Analysis

-

Chromatography: Use a reversed-phase C18 column. Phosphorylated small molecules are often highly polar, so a shallow gradient may be necessary to achieve good retention and separation.[9]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A shallow gradient from 0-40% B over an extended period is recommended for optimal separation of polar metabolites.[9]

-

-

Mass Spectrometry: Operate the mass spectrometer in positive or negative ion mode (negative mode is often preferred for phosphorylated species) using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both the endogenous ("light") O-Phospho-L-serine and the "heavy" O-Phospho-L-serine-¹³C₃,¹⁵N standard.

-

Example (illustrative):

-

Light: Q1 (Precursor Ion) -> Q3 (Product Ion)

-

Heavy: Q1 (Precursor Ion + 4 Da) -> Q3 (Product Ion)

-

-

-

4.4 Data Analysis

-

Integrate the peak areas for both the light and heavy analyte chromatograms.

-

Calculate the peak area ratio (Light Area / Heavy Area).

-

Construct a calibration curve using samples with a fixed concentration of the heavy standard and varying known concentrations of the light analyte.

-

Determine the absolute concentration of O-Phospho-L-serine in the biological sample by interpolating its peak area ratio on the calibration curve.

Biological Context: The Phosphorylated Pathway of Serine Biosynthesis

O-Phospho-L-serine is a central molecule in the "phosphorylated pathway," the primary route for L-serine synthesis in humans and other organisms.[1] This pathway converts the glycolytic intermediate 3-phosphoglycerate (B1209933) into L-serine in three enzymatic steps. L-serine is a crucial building block for proteins and a precursor for numerous other essential biomolecules, including glycine, cysteine, and phospholipids.[10][11]

Conclusion

O-Phospho-L-serine-¹³C₃,¹⁵N is an indispensable tool for researchers requiring high-fidelity quantification of a key metabolic intermediate and signaling molecule. Its use as an internal standard in mass spectrometry-based methods enables the rigorous and reproducible measurements necessary for advancing our understanding of metabolism, cell signaling, and disease pathology. The methodologies and contextual information provided in this guide serve as a foundation for the successful application of this powerful research compound.

References

- 1. L-serine synthesis via the phosphorylated pathway in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. L -Serine-13C3,15N 13C 98atom , 15N 98atom , 95 CP 202407-34-9 [sigmaaldrich.com]

- 7. O-Phospho-L-serine | 407-41-0 [chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Use of Differential Isotopic Labeling and Mass Spectrometry To Analyze Capacitation-Associated Changes in the Phosphorylation Status of Mouse Sperm Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L-serine metabolic regulation and host respiratory homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

O-Phospho-L-serine-¹³C₃,¹⁵N: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, metabolic significance, and analytical applications of O-Phospho-L-serine-¹³C₃,¹⁵N, a stable isotope-labeled compound crucial for advanced research in metabolomics, proteomics, and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Core Chemical Properties

O-Phospho-L-serine-¹³C₃,¹⁵N is the isotopically labeled form of O-Phospho-L-serine, where three carbon atoms are replaced with Carbon-13 (¹³C) and one nitrogen atom is replaced with Nitrogen-15 (¹⁵N). This labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry and a tracer for metabolic flux analysis.

| Property | Value | Reference |

| Molecular Formula | ¹³C₃H₈¹⁵NO₆P | [1] |

| Molecular Weight | 189.04 g/mol | [1] |

| CAS Number | 2734706-69-3 | [2] |

| Appearance | Off-white to light yellow solid | [1] |

| Purity (HPLC) | 99.19% | [1] |

| Isotopic Enrichment | 99.0% | [1] |

| Solubility | Slightly soluble in aqueous acid, DMSO, and water. | |

| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month (sealed storage, away from moisture). | [2] |

Metabolic Significance and Signaling Pathways

O-Phospho-L-serine is a key intermediate in the phosphorylated pathway of L-serine biosynthesis, a crucial metabolic route for the de novo synthesis of this non-essential amino acid. L-serine and its derivatives are fundamental for numerous cellular processes, including protein synthesis, nucleotide biosynthesis, and the formation of sphingolipids and phospholipids.

The biosynthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate (B1209933) involves three enzymatic steps:

-

Oxidation: 3-phosphoglycerate is oxidized to 3-phosphohydroxypyruvate by 3-phosphoglycerate dehydrogenase (PHGDH).

-

Transamination: 3-phosphohydroxypyruvate undergoes transamination with glutamate (B1630785) to form O-phospho-L-serine, catalyzed by phosphoserine aminotransferase (PSAT).

-

Hydrolysis: O-phospho-L-serine is dephosphorylated to yield L-serine in a reaction catalyzed by phosphoserine phosphatase (PSP).

Experimental Protocols and Applications

Quantitative Analysis by LC-MS/MS

Isotope dilution mass spectrometry is the gold standard for accurate quantification of metabolites in complex biological matrices. O-Phospho-L-serine-¹³C₃,¹⁵N serves as an ideal internal standard for the quantification of endogenous O-Phospho-L-serine and other related amino acids.

General Protocol for Sample Preparation and Analysis:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of O-Phospho-L-serine-¹³C₃,¹⁵N in a suitable solvent (e.g., water or a mild aqueous acid) at a concentration of 1 mg/mL.

-

Prepare a working internal standard solution by diluting the stock solution to a concentration appropriate for the expected range of the analyte in the samples (typically in the low µg/mL to ng/mL range).

-

-

Sample Preparation:

-

To a known volume of biological sample (e.g., plasma, cell lysate), add a precise volume of the internal standard working solution.

-

Perform protein precipitation by adding a cold organic solvent such as methanol (B129727) or acetonitrile.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Employ a HILIC (Hydrophilic Interaction Liquid Chromatography) column for optimal retention and separation of polar analytes like O-Phospho-L-serine.

-

Mobile Phase A: Water with an additive such as formic acid or ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile with the same additive.

-

A gradient elution from high organic to high aqueous content is typically used.

-

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Define specific precursor-to-product ion transitions for both the unlabeled analyte and the ¹³C₃,¹⁵N-labeled internal standard.

-

The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

-

Quantitative NMR (qNMR) Spectroscopy

While less common for this specific compound, qNMR can be a powerful tool for determining the concentration of O-Phospho-L-serine-¹³C₃,¹⁵N in a solution without the need for an identical internal standard. The presence of the ¹⁵N label can be exploited in heteronuclear NMR experiments for specific detection.

General Considerations for qNMR:

-

An internal calibrant of known concentration and purity with non-overlapping signals is required.

-

Acquisition parameters must be carefully optimized to ensure complete spin relaxation between scans for accurate integration.

-

The concentration of the analyte is calculated based on the integral ratio of the analyte and calibrant signals, their respective number of protons, and their molecular weights.

Safety and Handling

A material safety data sheet (MSDS) should be consulted before handling O-Phospho-L-serine-¹³C₃,¹⁵N. As with any chemical reagent, appropriate personal protective equipment, including gloves and safety glasses, should be worn. The compound should be handled in a well-ventilated area.

This technical guide provides a summary of the available information on O-Phospho-L-serine-¹³C₃,¹⁵N. Researchers are encouraged to consult the cited literature and product-specific documentation for further details.

References

The Pivotal Role of O-Phospho-L-serine in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Phospho-L-serine (OPS) is a critical intermediate metabolite situated at the crossroads of several essential biochemical pathways. As the phosphorylated precursor to the non-essential amino acid L-serine, its metabolic significance extends far beyond protein synthesis. OPS is a central node linking glycolysis to the biosynthesis of amino acids, nucleotides, and lipids. Furthermore, emerging evidence has highlighted its role as a signaling molecule in the central nervous system. This technical guide provides an in-depth exploration of the functions of O-Phospho-L-serine in cellular metabolism, its involvement in signaling pathways, and its implications in disease, with a focus on cancer and neurology. This document also furnishes detailed experimental protocols for the study of OPS and its related enzymes, along with quantitative data to support further research and drug development endeavors.

Metabolic Functions of O-Phospho-L-serine

The primary role of O-Phospho-L-serine in cellular metabolism is as a key intermediate in the de novo synthesis of L-serine from the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG). This pathway, often referred to as the serine synthesis pathway (SSP), is a fundamental anabolic route in many organisms.[1]

The synthesis of serine from 3-PG occurs in three enzymatic steps:

-

Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH) oxidizes 3-PG to 3-phosphohydroxypyruvate, using NAD+ as a cofactor.

-

Transamination: Phosphoserine aminotransferase 1 (PSAT1) catalyzes the transfer of an amino group from glutamate (B1630785) to 3-phosphohydroxypyruvate, yielding O-Phospho-L-serine and α-ketoglutarate.[2]

-

Hydrolysis: Phosphoserine phosphatase (PSPH) hydrolyzes the phosphate (B84403) group from O-Phospho-L-serine to produce L-serine.[3]

The L-serine produced from this pathway is a precursor for a multitude of essential biomolecules, including:

-

Glycine and Cysteine: Serine is readily converted to glycine, a reaction that also contributes to one-carbon metabolism. Serine also provides the carbon backbone for cysteine synthesis.

-

Nucleotides: The one-carbon units derived from serine metabolism are essential for the synthesis of purines and thymidylate.[1]

-

Lipids: Serine is a precursor for the synthesis of sphingolipids and phosphatidylserine (B164497), crucial components of cellular membranes.[4]

The serine synthesis pathway is tightly regulated, and its activity is often elevated in proliferating cells, such as cancer cells, to meet the high demand for biosynthetic precursors.[3]

Role of O-Phospho-L-serine in Cellular Signaling

Beyond its metabolic role, O-Phospho-L-serine has been identified as an endogenous agonist for group III metabotropic glutamate receptors (mGluRs), specifically mGluR4, mGluR6, mGluR7, and mGluR8.[2][5] These receptors are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability in the central nervous system.

The activation of group III mGluRs by OPS can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This signaling cascade can influence neurotransmitter release and neuronal activity. The presence of OPS and the enzymes responsible for its synthesis (PSAT1) and degradation (PSPH) in brain regions such as the cerebral cortex, hippocampus, and cerebellum suggests a physiological role for OPS in neurotransmission.[5]

Implications in Disease

Cancer Metabolism

The metabolic reprogramming of cancer cells to support rapid proliferation is a well-established hallmark of cancer. Many cancer types exhibit an upregulation of the de novo serine synthesis pathway.[3] This heightened flux through the SSP provides the necessary building blocks for nucleotides, proteins, and lipids, and also contributes to redox balance through the production of NADPH and glutathione.

Cell lines with amplifications in the PHGDH gene show increased levels of the pathway intermediate, phosphoserine, indicating a higher pathway activity.[6] The dependence of certain cancers on this pathway makes its enzymes, including PSAT1 and PSPH, attractive targets for therapeutic intervention.

Neurological Disorders

Deficiencies in the enzymes of the serine biosynthesis pathway can lead to severe neurological disorders characterized by congenital microcephaly, psychomotor retardation, and seizures.[7] L-serine is crucial for brain development and neuronal survival.[8] Given that O-Phospho-L-serine is a key intermediate in L-serine synthesis and also functions as a neurotransmitter, its role in neurological health and disease is an active area of investigation. It has been shown that L-serine released from astrocytes is required for the synthesis of phosphatidylserine and sphingolipids in hippocampal neurons.[8]

Quantitative Data

The following tables summarize key quantitative data related to O-Phospho-L-serine metabolism.

Table 1: Kinetic Parameters of Phosphoserine Aminotransferase (PSAT)

| Organism/Tissue | Substrate | Km | Vmax | Reference |

| Bovine | 3-Phosphohydroxypyruvate | 5 µM | - | [2] |

| Bovine | L-Phosphoserine | 35 µM | - | [2] |

| Bovine | Glutamate | 1.2 mM | - | [2] |

| Bovine | α-Ketoglutarate | 0.8 mM | - | [2] |

| Human (recombinant) | Phosphoserine | 5 µM | 1.35 µmol/min/mg | [7] |

| Human (recombinant, D100A mutant) | Phosphoserine | 5 µM | 0.20 µmol/min/mg | [7] |

Table 2: Kinetic Parameters of Phosphoserine Phosphatase (PSPH)

| Organism | Km (for O-Phospho-L-serine) | Reference |

| Various (10 distinct wild-type PSPs) | ~0.5 mM (optimal) | [9] |

| Homo sapiens | 0.008 mM | [9] |

| Hyperthermococcus thermophilus | 9.6 mM | [9] |

Table 3: Concentrations of O-Phospho-L-serine in Biological Samples

| Biological Matrix | Organism | Condition | Concentration | Reference |

| Cerebrospinal Fluid (CSF) | Human | Normal | 5.0 ± 0.9 µM | [9] |

| Plasma Fibronectin | Human | Normal | 2 residues/molecule | [10] |

| Whole Brain | Rat | Normal | Detected | [5] |

Experimental Protocols

Protocol 1: Quantification of O-Phospho-L-serine in Cellular Extracts by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of O-Phospho-L-serine from cultured cells.

1. Materials and Reagents:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727), LC-MS grade, chilled to -80°C

-

Water, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Formic acid, LC-MS grade

-

O-Phospho-L-serine analytical standard

-

Stable isotope-labeled internal standard (e.g., O-Phospho-L-serine-¹³C₃,¹⁵N)

-

Cell scrapers

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and >15,000 x g

-

LC-MS/MS system with an electrospray ionization (ESI) source

2. Sample Preparation:

-

Culture cells to the desired confluency.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol (-80°C) to each plate/dish.

-

Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously for 30 seconds.

-

Incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatography:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining the polar O-Phospho-L-serine.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Develop a suitable gradient from high organic to high aqueous to elute OPS.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Multiple Reaction Monitoring (MRM):

-

Precursor ion (Q1): m/z for OPS (e.g., 184.0).

-

Product ion (Q3): Select a characteristic fragment ion (e.g., m/z 79.0 for [PO₃]⁻ or m/z 97.0 for [H₂PO₄]⁻).

-

-

Optimize instrumental parameters (e.g., capillary voltage, gas flows, collision energy) using the analytical standard.

-

4. Data Analysis:

-

Generate a standard curve using the analytical standard.

-

Quantify the amount of OPS in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 2: Phosphoserine Phosphatase (PSPH) Activity Assay

This protocol is based on the colorimetric detection of inorganic phosphate released from O-Phospho-L-serine.

1. Materials and Reagents:

-

Assay buffer (e.g., 50 mM HEPES, 100 mM KCl, 5 mM MgCl₂, pH 7.4)

-

O-Phospho-L-serine substrate solution (e.g., 10 mM in assay buffer)

-

Enzyme preparation (cell lysate or purified PSPH)

-

Malachite Green reagent (contains malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)

-

Phosphate standard solution (e.g., KH₂PO₄)

-

96-well microplate

-

Microplate reader

2. Procedure:

-

Prepare a phosphate standard curve (0 to 50 µM) in the assay buffer.

-

In a 96-well plate, add 40 µL of assay buffer to each well.

-

Add 10 µL of the enzyme preparation to the wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the O-Phospho-L-serine substrate solution.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 100 µL of the Malachite Green reagent to each well.

-

Incubate at room temperature for 15-20 minutes to allow color development.

-

Measure the absorbance at 620-650 nm using a microplate reader.

-

Calculate the amount of phosphate released by comparing the absorbance to the phosphate standard curve.

Protocol 3: Western Blot Analysis of Serine Biosynthesis Enzymes

This protocol outlines the general steps for detecting PHGDH, PSAT1, and PSPH proteins by Western blotting.

1. Materials and Reagents:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Running buffer (Tris-Glycine-SDS)

-

Transfer buffer (Tris-Glycine-Methanol)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for PHGDH, PSAT1, and PSPH

-

HRP-conjugated secondary antibody

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

2. Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using the BCA assay.

-

Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Conclusion

O-Phospho-L-serine is a multifaceted molecule with indispensable roles in central carbon metabolism and cellular signaling. Its position as an intermediate in the de novo serine biosynthesis pathway places it at the heart of anabolic processes crucial for cell growth and proliferation. The dysregulation of this pathway in diseases such as cancer highlights the therapeutic potential of targeting the enzymes that metabolize OPS. Furthermore, its function as a neuromodulator in the central nervous system opens new avenues for understanding and potentially treating neurological disorders. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the complex and vital functions of O-Phospho-L-serine. Future studies focusing on the precise quantification of intracellular OPS pools in various cell types and disease states will be crucial for a more complete understanding of its regulatory roles.

References

- 1. ymdb.ca [ymdb.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bmse000399 O-Phospho-L-serine at BMRB [bmrb.io]

- 4. The impact of physiological metabolite levels on serine uptake, synthesis and utilization in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-Serine-O-phosphate in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The importance of serine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphoserine Aminotransferase Deficiency: A Novel Disorder of the Serine Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Occurrence of an unusual phospholipid, phosphatidyl-L-threonine, in cultured hippocampal neurons. Exogenous L-serine is required for the synthesis of neuronal phosphatidyl-L-serine and sphingolipids [pubmed.ncbi.nlm.nih.gov]

- 9. hmdb.ca [hmdb.ca]

- 10. Identification and quantitation of O-phosphoserine in human plasma fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Manufacturing of O-Phospho-L-serine-¹³C₃,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of O-Phospho-L-serine-¹³C₃,¹⁵N, an isotopically labeled compound crucial for a range of applications in biomedical research and drug development. Its use as an internal standard in quantitative mass spectrometry-based proteomics and metabolomics enables precise tracking and quantification of metabolic pathways. This document outlines the chemical synthesis, purification, and analytical characterization of this important molecule.

Synthetic Pathway

The synthesis of O-Phospho-L-serine-¹³C₃,¹⁵N originates from its isotopically labeled precursor, L-Serine-¹³C₃,¹⁵N. The core of the synthesis involves the selective phosphorylation of the hydroxyl group of the serine molecule. A common and effective method for this transformation is the use of a phosphorylating agent such as partially prehydrolyzed phosphorus oxychloride. To ensure the specific phosphorylation of the hydroxyl group, the amino and carboxyl functional groups of the L-Serine-¹³C₃,¹⁵N starting material must first be protected. Following the phosphorylation reaction, these protecting groups are removed to yield the final product.

Figure 1: General synthetic scheme for O-Phospho-L-serine-¹³C₃,¹⁵N.

Experimental Protocols

Protection of L-Serine-¹³C₃,¹⁵N

To prevent side reactions, the amino and carboxyl groups of L-Serine-¹³C₃,¹⁵N must be protected prior to phosphorylation. A variety of protecting group strategies can be employed. For example, the amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz), and the carboxyl group can be protected as an ester (e.g., methyl or benzyl (B1604629) ester).

General Protocol for Boc Protection of the Amino Group and Methyl Esterification of the Carboxyl Group:

-

Esterification: Suspend L-Serine-¹³C₃,¹⁵N in methanol. Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the suspension until the solid dissolves. Allow the reaction to stir at room temperature overnight. Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.

-

Boc Protection: Dissolve the L-Serine-¹³C₃,¹⁵N methyl ester hydrochloride in a suitable solvent such as dichloromethane (B109758). Add a base, for example, triethylamine, to neutralize the hydrochloride. Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and stir the reaction at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected L-Serine-¹³C₃,¹⁵N derivative.

Phosphorylation of Protected L-Serine-¹³C₃,¹⁵N

With the amino and carboxyl groups protected, the hydroxyl group can be selectively phosphorylated. A common method involves the use of phosphorus oxychloride (POCl₃) in the presence of a base.

General Protocol for Phosphorylation:

-

Dissolve the protected L-Serine-¹³C₃,¹⁵N in a dry, aprotic solvent such as pyridine (B92270) or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice-salt bath to approximately -15 to -20 °C.

-

Slowly add a solution of phosphorus oxychloride in the same solvent to the cooled reaction mixture.

-

Allow the reaction to stir at a low temperature for a specified period, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water or a buffered aqueous solution.

-

Extract the phosphorylated product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Deprotection

The final step is the removal of the protecting groups to yield O-Phospho-L-serine-¹³C₃,¹⁵N. The deprotection conditions will depend on the specific protecting groups used.

General Protocol for Deprotection:

-

Boc and Methyl Ester Deprotection: The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), while the methyl ester can be hydrolyzed under basic conditions (e.g., lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water). A two-step deprotection is often necessary.

Purification

Purification of the final product is critical to remove any unreacted starting materials, reagents, and byproducts. Ion-exchange chromatography is a highly effective method for purifying O-Phospho-L-serine due to its charged nature.

General Protocol for Purification by Anion-Exchange Chromatography:

-

Dissolve the crude O-Phospho-L-serine-¹³C₃,¹⁵N in a suitable buffer at a pH where the molecule carries a net negative charge.

-

Load the solution onto an anion-exchange column (e.g., DEAE-Sepharose) that has been pre-equilibrated with the same buffer.

-

Wash the column with the equilibration buffer to remove any unbound impurities.

-

Elute the bound O-Phospho-L-serine-¹³C₃,¹⁵N using a salt gradient (e.g., increasing concentration of NaCl) or by changing the pH of the elution buffer.

-

Collect the fractions and monitor for the presence of the product using a suitable analytical technique (e.g., TLC, HPLC, or a phosphate (B84403) assay).

-

Combine the fractions containing the pure product and desalt if necessary (e.g., by dialysis or size-exclusion chromatography).

-

Lyophilize the purified solution to obtain O-Phospho-L-serine-¹³C₃,¹⁵N as a solid.

Figure 2: General experimental workflow for the synthesis and purification.

Data Presentation

The following tables summarize key quantitative data for O-Phospho-L-serine. Please note that the NMR and mass spectrometry data provided are for the unlabeled compound and are expected to be very similar for the ¹³C₃,¹⁵N labeled analogue, with the primary difference being the mass-to-charge ratio in mass spectrometry.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | ¹³C₃H₈¹⁵NO₆P |

| Molecular Weight | 189.08 g/mol |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | ~190 °C (decomposes) |

| Solubility | Soluble in water |

Table 2: Nuclear Magnetic Resonance (NMR) Data (Unlabeled O-Phospho-L-serine in D₂O)

| Nucleus | Chemical Shift (δ) ppm |

| ¹H | 4.17 (dd, 1H), 4.08 (dd, 1H), 3.95 (dd, 1H) |

| ¹³C | 175.1, 65.3, 58.4 |

| ³¹P | ~0.9 |

Note: Chemical shifts are referenced to standard internal references and can vary slightly depending on the solvent and pH.

Table 3: Mass Spectrometry Data (Unlabeled O-Phospho-L-serine)

| Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Major Fragments (m/z) |

| ESI | 186.0 | 184.0 | 88.0 (loss of H₃PO₄), 106.0 (loss of phosphate group and water) |

Note: For O-Phospho-L-serine-¹³C₃,¹⁵N, the expected [M+H]⁺ would be at m/z 190.1 and [M-H]⁻ at m/z 188.1.

Conclusion

The synthesis of O-Phospho-L-serine-¹³C₃,¹⁵N is a multi-step process that requires careful control of reaction conditions and purification procedures. The key steps involve the protection of the starting L-Serine-¹³C₃,¹⁵N, selective phosphorylation of the hydroxyl group, and subsequent deprotection and purification. While a detailed, optimized protocol for the labeled compound is not widely published, the general methodologies presented in this guide provide a solid foundation for its synthesis in a research or manufacturing setting. The availability of this isotopically labeled standard is essential for advancing our understanding of cellular metabolism and for the development of new therapeutic agents.

References

The O-Phospho-L-serine Pathway: A Core Axis of Cellular Metabolism and Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The O-Phospho-L-serine (OPS) pathway, also known as the phosphorylated pathway of serine biosynthesis, represents a critical metabolic route branching from glycolysis to produce the non-essential amino acid L-serine. This pathway is not merely a source of proteinogenic L-serine but also a central hub that fuels a diverse array of essential biosynthetic processes, including nucleotide, lipid, and one-carbon metabolism. Its heightened activity in proliferating cells, particularly in cancer, and its crucial role in neurological function have positioned it as a significant area of investigation for therapeutic intervention. This guide provides a comprehensive overview of the OPS pathway, its intermediates, the enzymes that catalyze its steps, and detailed experimental methodologies for its study.

The Core Pathway: Enzymes and Intermediates

The O-Phospho-L-serine pathway is a three-step enzymatic cascade that converts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) into L-serine.[1][2][3]

-

3-Phosphoglycerate Dehydrogenase (PHGDH): The first and rate-limiting step is the NAD+-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP), catalyzed by PHGDH.[1] This enzyme is a key regulatory node of the pathway.

-

Phosphoserine Aminotransferase (PSAT): In the second step, PSAT catalyzes the transamination of 3-PHP using glutamate (B1630785) as the amino donor, producing O-phospho-L-serine (OPS) and α-ketoglutarate.[4][5]

-

Phosphoserine Phosphatase (PSPH): The final and irreversible step is the dephosphorylation of OPS to yield L-serine, catalyzed by PSPH.[1][6]

The net reaction of the pathway is: 3-Phosphoglycerate + NAD+ + Glutamate + H₂O → L-Serine + NADH + H+ + α-Ketoglutarate + Pi

Pathway Intermediates:

-

3-Phosphoglycerate (3-PG): An intermediate of glycolysis, directly linking serine biosynthesis to central carbon metabolism.

-

3-Phosphohydroxypyruvate (3-PHP): The product of the PHGDH-catalyzed reaction.

-

O-Phospho-L-serine (OPS): The immediate precursor to L-serine and a key intermediate in the pathway.[7] It has also been identified as an agonist at group III metabotropic glutamate receptors.[7]

-

L-Serine: The final product of the pathway, a versatile molecule contributing to a multitude of cellular functions.

Quantitative Data Summary

The following tables summarize key quantitative data for the enzymes and intermediates of the O-Phospho-L-serine pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism/Tissue | Substrate | K_m_ | k_cat_ | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| PHGDH | Human | 3-Phosphoglycerate | 186.7 ± 16.1 µM | - | - | [8] |

| E. coli | 3-Phosphoglycerate | - | - | - | [9] | |

| PSAT | Human | 3-Phosphohydroxypyruvate | 4.0 ± 0.2 µM | 23.8 ± 1.2 s⁻¹ | 5.9 x 10⁶ | [4] |

| Human | L-Glutamate | 1.8 ± 0.1 mM | 23.8 ± 1.2 s⁻¹ | 1.3 x 10⁴ | [4] | |

| Bovine | 3-Phosphohydroxypyruvate | 5 µM | - | - | [10] | |

| Bovine | L-Glutamate | 1.2 mM | - | - | [10] | |

| Bovine | O-Phospho-L-serine | 35 µM | - | - | [10] | |

| Bovine | α-Ketoglutarate | 0.8 mM | - | - | [10] | |

| PSPH | B. subtilis | O-Phospho-L-serine | 0.116 mM | 6.9 s⁻¹ | 5.9 x 10⁴ | [6] |

Note: "-" indicates data not available in the cited sources.

Table 2: Intracellular Concentrations of Pathway Intermediates

| Intermediate | Organism/Tissue/Cell Line | Concentration | Reference |

| L-Serine | Rabbit Liver (fed) | ~2.5 µmol/g wet wt | [11] |

| O-Phospho-L-serine | Rabbit Liver (fed) | 0.81 µmol/g wet wt | [11] |

| L-Serine | S. cerevisiae (aerobic) | ~1.5 nmol/10⁸ cells | [12] |

Note: Concentrations can vary significantly depending on the metabolic state and cell type.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the O-Phospho-L-serine pathway.

Enzyme Activity Assays

This protocol is adapted from commercially available kits and measures the production of NADH at 450 nm.[13]

Materials:

-

PHGDH Assay Buffer (e.g., Tris-based buffer, pH 8.4)

-

3-Phosphoglycerate (Substrate)

-

NAD+ (Cofactor)

-

PHGDH Developer (a probe that reacts with NADH to produce a colored product)

-

NADH Standard

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Sample Preparation:

-

For cell lysates, homogenize 1-5 x 10⁶ cells in 100-200 µL of ice-cold PHGDH Assay Buffer.

-

For tissue lysates, homogenize 10-20 mg of tissue in 200-400 µL of ice-cold PHGDH Assay Buffer.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove insoluble material. The supernatant is the sample.

-

-

NADH Standard Curve:

-

Prepare a series of NADH standards in PHGDH Assay Buffer (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

-

Add 50 µL of each standard to separate wells of the 96-well plate.

-

-

Reaction Setup:

-

Add 2-50 µL of sample to the desired wells.

-

For a positive control, add a known amount of purified PHGDH.

-

For a sample background control, prepare a parallel sample without the substrate.

-

Adjust the volume of all wells to 50 µL with PHGDH Assay Buffer.

-

-

Reaction Mix Preparation:

-

Prepare a Reaction Mix for each sample and standard by mixing:

-

48 µL PHGDH Assay Buffer

-

2 µL PHGDH Substrate

-

2 µL PHGDH Developer

-

2 µL NAD+

-

-

-

Measurement:

-

Add 50 µL of the Reaction Mix to each well.

-

Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

-

-

Calculation:

-

Calculate the change in absorbance (ΔA450) over a linear portion of the curve.

-

Use the NADH standard curve to convert the ΔA450 to the amount of NADH produced.

-

PHGDH Activity (nmol/min/mg) = (Amount of NADH produced / (reaction time x mg of protein in sample)).

-

This assay measures the formation of α-ketoglutarate, which can be coupled to the oxidation of NADH by glutamate dehydrogenase.

Materials:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

3-Phosphohydroxypyruvate (Substrate)

-

L-Glutamate (Substrate)

-

Pyridoxal 5'-phosphate (PLP, cofactor)

-

NADH

-

Glutamate Dehydrogenase (coupling enzyme)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reaction Setup:

-

In a 96-well plate, prepare a reaction mixture containing:

-

Assay Buffer

-

3-Phosphohydroxypyruvate (e.g., 0.1-1 mM)

-

L-Glutamate (e.g., 1-10 mM)

-

PLP (e.g., 20 µM)

-

NADH (e.g., 0.2 mM)

-

Glutamate Dehydrogenase (e.g., 5-10 units/mL)

-

-

-

Initiate Reaction:

-

Add the cell/tissue lysate or purified PSAT enzyme to initiate the reaction.

-

-

Measurement:

-

Immediately monitor the decrease in absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 37°C).

-

-

Calculation:

-

Calculate the rate of NADH oxidation from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

The rate of NADH oxidation is equivalent to the rate of PSAT activity.

-

This discontinuous assay measures the release of inorganic phosphate (B84403) (Pi) from O-phospho-L-serine.[14]

Materials:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)

-

O-Phospho-L-serine (Substrate)

-

Malachite Green Reagent (contains malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)

-

Phosphate Standard solution

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Reaction Setup:

-

In microcentrifuge tubes, prepare the reaction mixture:

-

Assay Buffer

-

O-Phospho-L-serine (e.g., 1-10 mM)

-

Cell/tissue lysate or purified PSPH enzyme

-

-

-

Incubation:

-

Incubate the reaction tubes at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Stop Reaction and Color Development:

-

Stop the reaction by adding the Malachite Green Reagent. This reagent will also react with the released Pi to form a colored complex.

-

Incubate at room temperature for 15-30 minutes for color development.

-

-

Measurement:

-

Transfer the reactions to a 96-well plate.

-

Measure the absorbance at a wavelength between 600-650 nm.

-

-

Calculation:

-

Prepare a standard curve using the Phosphate Standard solution.

-

Determine the amount of Pi released in the samples from the standard curve.

-

Calculate PSPH activity as nmol of Pi released per minute per mg of protein.

-

Quantification of Intermediates by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is the method of choice for the sensitive and specific quantification of O-Phospho-L-serine pathway intermediates.[15][16][17][18][19]

3.2.1. Metabolite Extraction [20][21][22]

Materials:

-

Ice-cold 80% Methanol (B129727) (or other suitable extraction solvent like acetonitrile (B52724)/methanol/water)

-

Centrifuge

-

Lyophilizer or vacuum concentrator

Procedure:

-

Quenching and Extraction:

-

For adherent cells, rapidly aspirate the culture medium and wash with ice-cold saline. Immediately add ice-cold 80% methanol to the plate and scrape the cells.

-

For suspension cells, pellet the cells by centrifugation at a low speed, aspirate the supernatant, and resuspend the pellet in ice-cold 80% methanol.

-

For tissues, freeze-clamp the tissue in liquid nitrogen and grind it to a fine powder. Add ice-cold 80% methanol to the powder.

-

-

Homogenization and Centrifugation:

-

Vortex the samples vigorously and incubate on ice for 15-20 minutes.

-

Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet proteins and cell debris.

-

-

Collection and Drying:

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the extracts completely using a lyophilizer or a vacuum concentrator.

-

-

Reconstitution:

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

-

3.2.2. LC-MS Analysis

A detailed LC-MS protocol is highly dependent on the specific instrument and column used. However, a general workflow is provided below.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer like Orbitrap or Q-TOF)

General LC Method:

-

Column: A column suitable for polar metabolite separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

-

Mobile Phases: Typically a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate (B1210297) or ammonium formate).

-

Flow Rate: Dependent on the column dimensions.

-

Injection Volume: Typically 1-10 µL.

General MS Method:

-

Ionization Mode: Electrospray Ionization (ESI), usually in negative ion mode for phosphorylated intermediates.

-

Detection Mode: For targeted quantification, Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer is highly specific and sensitive. For untargeted analysis, full scan mode on a high-resolution mass spectrometer is used.

-

Data Analysis: Use appropriate software to integrate peak areas and quantify metabolite concentrations based on a standard curve of authentic compounds.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the O-Phospho-L-serine pathway and a typical experimental workflow for its analysis.

The O-Phospho-L-serine Biosynthesis Pathway

Caption: The O-Phospho-L-serine biosynthesis pathway.

Experimental Workflow for Studying the O-Phospho-L-serine Pathway

Caption: A typical experimental workflow for pathway analysis.

Conclusion

The O-Phospho-L-serine pathway is a fundamental metabolic route with far-reaching implications for cellular physiology and disease. A thorough understanding of its regulation and the ability to accurately measure its enzymatic activities and intermediate concentrations are paramount for researchers and drug development professionals. The methodologies and data presented in this guide provide a solid foundation for investigating this critical pathway and exploring its potential as a therapeutic target in various pathological conditions. The continued development of advanced analytical techniques will undoubtedly further illuminate the intricate roles of the O-Phospho-L-serine pathway in health and disease.

References

- 1. The phosphorylated pathway of serine biosynthesis links plant growth with nitrogen metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-serine synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. L‐serine biosynthesis in the human central nervous system: Structure and function of phosphoserine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphoserine transaminase - Wikipedia [en.wikipedia.org]

- 6. uniprot.org [uniprot.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Phosphoserine aminotransferase, the second step-catalyzing enzyme for serine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The reactions of the phosphorylated pathway of L-serine biosynthesis: thermodynamic relationships in rabbit liver in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. mdpi.com [mdpi.com]

- 15. Analysis of L-serine-O-phosphate in cerebrospinal spinal fluid by derivatization-liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative phosphoproteomics by mass spectrometry: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Methodologies for Characterizing Phosphoproteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolo... [protocols.io]

- 21. m.youtube.com [m.youtube.com]

- 22. Protocol for intracellular and extracellular metabolite detection in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Stable Isotope-Labeled Serine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled serine has emerged as an indispensable tool in modern biological research, offering unparalleled insights into cellular metabolism, protein dynamics, and the development of novel therapeutics. The substitution of atoms with their stable isotopes (e.g., ¹³C, ¹⁵N, ²H) allows for the precise tracing and quantification of serine's metabolic fate without perturbing the biological system. This technical guide provides a comprehensive overview of the core biological significance of stable isotope-labeled serine, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Metabolic Tracing with Stable Isotope-Labeled Serine

Serine is a central node in cellular metabolism, contributing to a wide array of biosynthetic and bioenergetic pathways. Stable isotope-labeled serine is instrumental in elucidating the flux through these pathways, particularly in the context of diseases like cancer, where metabolic reprogramming is a hallmark.

Elucidating One-Carbon Metabolism

One of serine's most critical roles is as the primary donor of one-carbon units to the folate and methionine cycles, collectively known as one-carbon metabolism.[1][2] These pathways are essential for the synthesis of nucleotides (purines and thymidylate), amino acids, and for providing methyl groups for methylation reactions.[1][2]

By using serine labeled with stable isotopes such as ¹³C or ²H, researchers can track the flow of these one-carbon units through various metabolic pathways. For instance, [U-¹³C₃]serine or [2,3,3-²H₃]serine can be used to monitor the synthesis of labeled glycine (B1666218), formate (B1220265), and 5,10-methylene-tetrahydrofolate.[1][3] This allows for the quantification of the relative contributions of cytosolic and mitochondrial one-carbon metabolism.[4]

Contribution to Nucleotide and Amino Acid Synthesis

Stable isotope tracing has demonstrated that serine is a major contributor to the biosynthesis of purines and thymidylate in rapidly proliferating cells, including cancer cells.[5][6] The carbon backbone of serine is also a precursor for the synthesis of other amino acids, such as glycine and cysteine.

Role in Redox Homeostasis

Serine metabolism is intricately linked to cellular redox balance. The mitochondrial metabolism of serine to formate generates NADPH, a critical reducing equivalent for combating oxidative stress.[2][7] Stable isotope tracing with labeled serine can quantify the contribution of this pathway to the cellular NADPH pool, providing insights into how cancer cells maintain redox homeostasis under conditions of metabolic stress.[2][7]

Quantitative Data: Metabolic Flux Analysis with ¹³C-Labeled Serine

Metabolic Flux Analysis (MFA) using ¹³C-labeled serine allows for the precise quantification of the rates (fluxes) of metabolic reactions. This data is crucial for understanding how metabolic pathways are rewired in disease states.

| Cell Line | Condition | Labeled Serine Tracer | Key Metabolic Flux Measured | Flux Rate (relative to glucose uptake) | Reference |

| A549 (Lung Cancer) | Normoxia | [U-¹³C₃]Serine | Serine contribution to purine (B94841) synthesis | High | [5] |

| PC9 (Lung Cancer) | Normoxia | [U-¹³C₃]Serine | Serine contribution to purine synthesis | Moderate | [5] |

| Various Cancer Cell Lines | Normoxia | [U-¹³C₃]Serine | Serine synthesis from glucose | Variable | [6] |

| Glioblastoma Cells | Hypoxia | [2,3,3-²H₃]Serine | Serine contribution to NADPH production | Increased | [2] |

Quantitative Proteomics with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful mass spectrometry-based technique for the quantitative analysis of proteomes.[8] It relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in one cell population, which is then compared to a "light" (unlabeled) control population.[8] While arginine and lysine (B10760008) are most commonly used, labeled serine can be employed for specific applications, particularly when studying protein modifications or when arginine-to-proline conversion is a concern.

Measuring Protein Abundance and Turnover

By growing cells in media containing a "heavy" isotope of serine (e.g., ¹³C₃,¹⁵N-serine), all newly synthesized proteins will incorporate this labeled amino acid.[9] By comparing the mass spectra of peptides from the heavy and light cell populations, the relative abundance of thousands of proteins can be determined with high accuracy.[9] Furthermore, by performing pulse-chase experiments with labeled serine, the rates of protein synthesis and degradation (protein turnover) can be measured on a proteome-wide scale.[9][10]

Quantitative Data: Protein Half-Life Determined by Dynamic SILAC

Dynamic SILAC experiments, where cells are switched from "heavy" to "light" media (or vice versa), allow for the measurement of protein half-lives.

| Protein | Cell Line | Labeled Amino Acid | Half-Life (hours) | Reference |

| Various | Human Fibroblasts | "Heavy" Arginine/Lysine | 3 - 573 | [9] |

| Various | Yeast | "Light" Lysine | Varies | [11] |

| Various | Human Cells | "Heavy" Arginine | Mean: 0.081 h⁻¹ (degradation rate) | [12] |

Note: While these examples use standard SILAC amino acids, the principle and methodology are directly applicable to serine-based SILAC experiments.

Drug Development and Discovery

Stable isotope-labeled serine, particularly deuterated serine, has significant applications in drug development, primarily through the kinetic isotope effect (KIE).

The Kinetic Isotope Effect and Deuterated Drugs

Deuterium (B1214612), a stable isotope of hydrogen, forms a stronger covalent bond with carbon compared to protium (B1232500) (¹H).[3] This difference in bond strength can lead to a slower rate for reactions that involve the cleavage of a C-D bond compared to a C-H bond, a phenomenon known as the kinetic isotope effect (KIE).[3][13][14] Medicinal chemists can leverage the KIE to improve the metabolic properties of drug candidates. By strategically replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, the rate of drug metabolism can be slowed, potentially leading to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites.[3][14]

Deuterated D-Serine (B559539) in Neurological Disorders

D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain and is a promising therapeutic target for neurological and psychiatric disorders. However, its clinical development has been hampered by dose-dependent nephrotoxicity, which is thought to be caused by its metabolism by the enzyme D-amino acid oxidase (DAAO) in the kidneys.[3]

Deuterating D-serine at the positions susceptible to DAAO-mediated metabolism slows down its degradation due to the KIE.[3] This leads to a significant reduction in the formation of toxic byproducts and an improved safety profile.[3] Preclinical studies have shown that deuterated D-serine retains its ability to activate the NMDA receptor while exhibiting reduced nephrotoxicity.[3]

Quantitative Data: Pharmacokinetics of D-Serine vs. Deuterated D-Serine

Pharmacokinetic studies in animal models demonstrate the improved metabolic stability of deuterated D-serine.

| Compound | Animal Model | T½ (Plasma) | Key Finding | Reference |

| D-Serine | Wild-Type Mice | 1.2 h | Rapid clearance | [15][16] |

| D-Serine | DAAO Knockout Mice | > 10 h | DAAO is the primary route of clearance | [15][16] |

| D-Serine | Rats | 108 ± 16 min (IV) | Dose-dependent nephrotoxicity observed | [17] |

| Deuterated D-Serine | Preclinical Models | Longer than D-Serine | Reduced nephrotoxicity due to the kinetic isotope effect | [3] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of experiments using stable isotope-labeled serine. Below are outlines for key experimental protocols.

Protocol for ¹³C-Metabolic Flux Analysis (MFA)

-

Cell Culture and Labeling: Culture cells in a defined medium. For the labeling experiment, switch the cells to a medium containing a known concentration of a ¹³C-labeled serine tracer (e.g., [U-¹³C₃]serine) and unlabeled other nutrients.[18][19]

-

Achieving Isotopic Steady State: Allow the cells to grow in the labeled medium for a sufficient time to reach isotopic steady state, where the isotopic enrichment of intracellular metabolites is constant. This is typically determined empirically by analyzing metabolite labeling at multiple time points.[18]

-

Metabolite Extraction: Harvest the cells and rapidly quench their metabolism. Extract the intracellular metabolites using a suitable solvent system (e.g., methanol/water/chloroform).

-

LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopomer distribution of key metabolites in the pathways of interest.

-

Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model.[18][19] This allows for the calculation of the absolute or relative fluxes through the metabolic reactions.

Protocol for SILAC-based Proteomics

-

Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in "light" medium containing natural serine, while the other is grown in "heavy" medium where natural serine is replaced with a stable isotope-labeled version (e.g., ¹³C₃,¹⁵N-serine).[20][21]

-

Complete Incorporation: Ensure complete incorporation of the "heavy" amino acid by passaging the cells for at least five doublings in the "heavy" medium.[20][21]

-

Experimental Treatment: Apply the experimental perturbation to one of the cell populations.

-

Cell Lysis and Protein Mixing: Lyse the cells and combine equal amounts of protein from the "light" and "heavy" populations.[20]

-

Protein Digestion and Fractionation: Digest the mixed protein sample into peptides using an enzyme like trypsin. The peptide mixture can be fractionated to reduce complexity.

-

LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

-

Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of the "light" and "heavy" versions of each peptide. The ratio of the intensities of the "heavy" to "light" peaks reflects the relative abundance of the protein in the two samples.[20]

Protocol for Deuterium Magnetic Resonance Spectroscopy (²H MRS) of Serine Metabolism

-

Animal Model Preparation: For in vivo studies, use an appropriate animal model (e.g., mouse model of glioblastoma).[1]

-

Administration of Deuterated Serine: Administer a sterile solution of deuterated serine (e.g., [2,3,3-²H₃]serine) to the animal via injection (e.g., intraperitoneal or intravenous).[3]

-

²H MRS Data Acquisition: Acquire sequential ²H spectra and spectroscopic images over time using a high-field MRI scanner equipped for deuterium detection. This allows for the non-invasive monitoring of the metabolism of the deuterated serine and the appearance of its downstream metabolites.[1]

-

Metabolite Identification and Quantification: Analyze the resulting spectra to identify and quantify the signals from the deuterated serine and its metabolites (e.g., ²H-glycine, ²H-formate, and deuterated water).[1] The rate of appearance of these metabolites provides a measure of the metabolic flux.

Visualizations of Signaling Pathways and Experimental Workflows

Visualizing complex biological processes is essential for understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows discussed in this guide.

Caption: Serine's central role in one-carbon metabolism.

Caption: Experimental workflow for SILAC-based quantitative proteomics.

Caption: Workflow for ¹³C-Metabolic Flux Analysis.

Conclusion

Stable isotope-labeled serine is a versatile and powerful tool that has revolutionized our understanding of cellular metabolism and protein dynamics. Its applications in metabolic tracing, quantitative proteomics, and drug development continue to expand, providing researchers, scientists, and drug development professionals with unprecedented opportunities to investigate complex biological systems and develop novel therapeutic strategies. This guide has provided an in-depth overview of the core biological significance of stable isotope-labeled serine, supported by quantitative data, detailed experimental protocols, and clear visualizations, to serve as a valuable resource for the scientific community.

References

- 1. Deuterium MRI of serine metabolism in mouse models of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serine-dependent redox homeostasis regulates glioblastoma cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. Serine catabolism regulates mitochondrial redox control during hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Modeling SILAC Data to Assess Protein Turnover in a Cellular Model of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. liverpool.ac.uk [liverpool.ac.uk]

- 13. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 14. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of oral D-serine in D-amino acid oxidase knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and toxicokinetics of d-serine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

O-Phospho-L-serine-13C3,15N supplier and catalog number

This technical guide provides an in-depth overview of O-Phospho-L-serine-¹³C₃,¹⁵N, a stable isotope-labeled compound crucial for researchers, scientists, and professionals in drug development. It covers supplier information, physicochemical properties, experimental applications, and its role in biological pathways.

Supplier and Catalog Information

O-Phospho-L-serine-¹³C₃,¹⁵N is a specialized chemical available from a select number of suppliers. The following table summarizes the available supplier and catalog information.

| Supplier | Catalog Number | CAS Number |

| MedChemExpress | HY-15129S | 2734706-69-3 |

| BOC Sciences | BLP-016340 | 2734706-69-3 |

| Amaybio (Aladdin) | Aladdin-O647670-500μg | 2734706-69-3 |

Physicochemical and Technical Data

The quantitative data for O-Phospho-L-serine-¹³C₃,¹⁵N is summarized below, providing key technical specifications.

| Property | Value | Source |

| Molecular Formula | ¹³C₃H₈¹⁵NO₆P | MedChemExpress[1], BOC Sciences[] |

| Molecular Weight | 189.04 | MedChemExpress[1], BOC Sciences[] |

| Purity (HPLC) | 99.19% | MedChemExpress[1] |

| Isotopic Enrichment | 99.0% | MedChemExpress[1] |

| Appearance | Off-white to light yellow solid | MedChemExpress[1] |

| Storage (Solid) | 4°C, sealed, away from moisture | MedChemExpress[1] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | MedChemExpress[1][3] |

Biological Role and Signaling Pathways

O-Phospho-L-serine is a key intermediate in the serine biosynthesis pathway and an active ligand for metabotropic glutamate (B1630785) receptors (mGluRs).[3]

Serine Biosynthesis Pathway

O-Phospho-L-serine is the immediate precursor to L-serine in one of the primary serine synthesis pathways.

References

An In-depth Technical Guide to Understanding Mass Shift in ¹³C₃,¹⁵N Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of stable isotope-labeled compounds, specifically those incorporating Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). A core focus is placed on understanding the resulting mass shift in mass spectrometry-based analyses, a cornerstone of modern quantitative proteomics and metabolic flux analysis.

Core Principles of Isotopic Labeling and Mass Shift

Stable isotope labeling involves the substitution of atoms in a molecule with their heavier, non-radioactive isotopes.[1][2] In the context of ¹³C and ¹⁵N labeling, naturally abundant ¹²C (approximately 98.9%) and ¹⁴N (approximately 99.6%) are replaced with ¹³C and ¹⁵N, respectively.[] This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a greater mass.[2][] This predictable mass difference, or "mass shift," is the fundamental principle that allows for the differentiation and quantification of labeled versus unlabeled molecules using mass spectrometry (MS).[][4]

The magnitude of the mass shift is directly proportional to the number of heavy isotopes incorporated into the molecule. Each ¹³C atom adds approximately 1 Dalton (Da) to the mass of the molecule, and each ¹⁵N atom also adds approximately 1 Da.[][4] Dual labeling with both ¹³C and ¹⁵N can produce larger mass shifts, which is advantageous for separating the isotopic envelopes of labeled and unlabeled compounds in complex samples and improving the accuracy of quantification.[][4]

Applications in Research and Drug Development

The use of ¹³C and ¹⁵N labeled compounds is integral to several advanced analytical techniques:

-

Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method for the quantitative analysis of proteins.[1][4] In a typical SILAC experiment, one population of cells is grown in a "light" medium containing standard amino acids, while another is grown in a "heavy" medium containing amino acids labeled with ¹³C and/or ¹⁵N (e.g., ¹³C₆-Arginine, ¹³C₆,¹⁵N₂-Lysine).[1][] The two cell populations are then combined, and the proteins are extracted and analyzed by mass spectrometry. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two samples.[4]

-

Metabolic Flux Analysis (MFA): MFA is used to study the rates of metabolic reactions within a biological system.[1][2][5] Cells are cultured with a ¹³C-labeled substrate, such as ¹³C-glucose or ¹³C-glutamine.[1][] The labeled carbon atoms are incorporated into various metabolites as they move through the metabolic pathways. By analyzing the mass isotopomer distributions of these metabolites using MS, researchers can deduce the flow of carbon and quantify the fluxes through different pathways.[1] ¹⁵N labeling can be used in a similar manner to trace nitrogen metabolism.[2]

-

Protein Structure Determination: While not the primary focus of this guide, it is worth noting that ¹³C and ¹⁵N labeling are essential for nuclear magnetic resonance (NMR) spectroscopy studies of protein structure and dynamics.[1][][5]

-

Drug Metabolism and Metabolite Identification: Stable isotope labeling is a critical tool in drug development for identifying and tracking drug metabolites.[2][6] By synthesizing a drug candidate with ¹³C or ¹⁵N labels, researchers can more easily distinguish drug-related compounds from endogenous molecules in complex biological matrices.[2]

Data Presentation: Quantitative Mass Shifts

The mass shift for a given labeled compound is determined by the number of ¹³C and ¹⁵N atoms incorporated. The following table summarizes the theoretical mass shifts for some commonly used labeled amino acids in proteomics research.

| Labeled Amino Acid | Isotopic Composition | Number of ¹³C Atoms | Number of ¹⁵N Atoms | Theoretical Mass Shift (Da) | Common Application(s) |

| Alanine-³C₃ | ¹³C₃ | 3 | 0 | 3 | Peptide Synthesis for Targeted Proteomics |

| Arginine-¹³C₆ | ¹³C₆ | 6 | 0 | 6 | SILAC |

| Arginine-¹³C₆,¹⁵N₄ | ¹³C₆,¹⁵N₄ | 6 | 4 | 10 | SILAC (Triple Labeling)[1] |

| Lysine-¹³C₆ | ¹³C₆ | 6 | 0 | 6 | SILAC |

| Lysine-¹³C₆,¹⁵N₂ | ¹³C₆,¹⁵N₂ | 6 | 2 | 8 | SILAC (Triple Labeling)[1] |

| Proline-¹³C₅,¹⁵N₁ | ¹³C₅,¹⁵N₁ | 5 | 1 | 6 | Metabolic Flux Analysis |

| Glutamine-¹³C₅,¹⁵N₂ | ¹³C₅,¹⁵N₂ | 5 | 2 | 7 | Metabolic Flux Analysis |

Experimental Protocols

Detailed Methodology for SILAC-based Quantitative Proteomics

This protocol outlines a general workflow for a quantitative proteomics experiment using SILAC.

1. Cell Culture and Metabolic Labeling:

- Culture two populations of cells in parallel.

- For the "light" population, use a standard SILAC medium deficient in L-lysine and L-arginine, supplemented with natural abundance ("light") L-lysine and L-arginine.[4]

- For the "heavy" population, use the same base medium supplemented with the corresponding "heavy" isotope-labeled amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).[1]

- Ensure cells undergo a sufficient number of doublings (typically at least five to six) to achieve complete incorporation (>97%) of the labeled amino acids.[1] This can be verified by a preliminary mass spectrometry analysis.[1]

2. Experimental Treatment:

- Apply the desired experimental condition (e.g., drug treatment) to one of the cell populations while maintaining the other as a control.[1]

3. Sample Harvesting and Lysis:

- Harvest both the "light" and "heavy" cell populations separately.

- Lyse the cells using an appropriate lysis buffer to extract the proteins.[1]

- Determine the protein concentration of each lysate using a standard protein assay.[1]

4. Protein Mixing and Digestion:

- Combine equal amounts of protein from the "light" and "heavy" lysates.[1]

- Denature the proteins, reduce the disulfide bonds (e.g., with DTT), and alkylate the cysteine residues (e.g., with iodoacetamide).[7]

- Digest the combined protein mixture into peptides using a protease such as trypsin. Trypsin cleaves at the C-terminus of lysine (B10760008) and arginine residues, ensuring that the vast majority of the resulting peptides (with the exception of the C-terminal peptide of the protein) will contain a labeled amino acid.[1][4]

5. LC-MS/MS Analysis:

- Separate the resulting peptide mixture using liquid chromatography (LC).[4] A typical setup involves a reversed-phase column and a gradient of increasing organic solvent to elute the peptides.

- Analyze the eluting peptides using tandem mass spectrometry (MS/MS).[1][4]

- The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode.[4]

- MS1 Scan: A high-resolution full scan is performed to detect the "light" and "heavy" peptide pairs.[4]

- MS2 Scan: The most intense precursor ions from the MS1 scan are selected for fragmentation (e.g., using Higher-energy C-trap Dissociation - HCD), and the resulting fragment ions are analyzed to determine the peptide sequence.[4]

6. Data Analysis:

- Use specialized software (e.g., MaxQuant) to process the raw MS data.[1]

- The software will identify the peptides by matching the MS2 spectra to a protein sequence database.